Methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate
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Overview
Description
Methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate typically involves multi-step organic reactions. One common method includes the condensation of quinoxaline-2-carboxylic acid with valine and methionine methyl ester under specific reaction conditions. The reaction is often catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.
Scientific Research Applications
Methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Cinnoline: Structurally similar but with different biological activities.
Uniqueness
Methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate is unique due to its specific combination of a quinoxaline ring, valine, and methionine ester.
Properties
CAS No. |
21691-84-9 |
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Molecular Formula |
C20H26N4O4S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 2-[[3-methyl-2-(quinoxaline-2-carbonylamino)butanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C20H26N4O4S/c1-12(2)17(19(26)23-15(9-10-29-4)20(27)28-3)24-18(25)16-11-21-13-7-5-6-8-14(13)22-16/h5-8,11-12,15,17H,9-10H2,1-4H3,(H,23,26)(H,24,25) |
InChI Key |
BJHZNDPHTPPVMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)OC)NC(=O)C1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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